molecular formula C19H18ClN B14291704 5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride CAS No. 112823-29-7

5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride

Katalognummer: B14291704
CAS-Nummer: 112823-29-7
Molekulargewicht: 295.8 g/mol
InChI-Schlüssel: WWEVOJOBBWYLGE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride is an organic compound known for its unique structure and properties. It contains a pyridinium ion core substituted with an ethenyl group, a methyl group, and a naphthalen-1-ylmethyl group.

Vorbereitungsmethoden

The synthesis of 5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride typically involves the reaction of 2-methylpyridine with naphthalen-1-ylmethyl chloride in the presence of a base, followed by the addition of ethenyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can form ionic interactions with negatively charged sites on proteins, while the naphthalen-1-ylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride include:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

112823-29-7

Molekularformel

C19H18ClN

Molekulargewicht

295.8 g/mol

IUPAC-Name

5-ethenyl-2-methyl-1-(naphthalen-1-ylmethyl)pyridin-1-ium;chloride

InChI

InChI=1S/C19H18N.ClH/c1-3-16-12-11-15(2)20(13-16)14-18-9-6-8-17-7-4-5-10-19(17)18;/h3-13H,1,14H2,2H3;1H/q+1;/p-1

InChI-Schlüssel

WWEVOJOBBWYLGE-UHFFFAOYSA-M

Kanonische SMILES

CC1=[N+](C=C(C=C1)C=C)CC2=CC=CC3=CC=CC=C32.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.